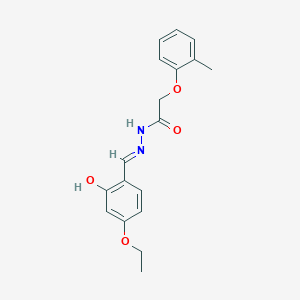![molecular formula C25H18F2N2O3 B6013387 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide, also known as DFN-15, is a novel small molecule that has been synthesized and extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific research studies.
Wirkmechanismus
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide exerts its biological effects by binding to the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating various cellular processes. By activating PPAR-γ, 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide modulates the expression of genes involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell proliferation, inducing apoptosis, and improving cognitive function in animal models of neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has shown promising results in various scientific research studies, and several future directions can be explored to further understand its potential therapeutic applications. These include studying its effects on other cellular processes, exploring its potential use in combination with other drugs, and developing more efficient methods for administering the compound in vivo. Further research is needed to fully understand the potential of 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide as a therapeutic agent.
Synthesemethoden
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide can be synthesized by a multi-step process involving the reaction of 2,6-difluoroanisole with 4-(1-naphthylamino)benzoic acid, followed by the coupling reaction with N,N-dimethylformamide dimethyl acetal. The final product is purified by column chromatography to obtain 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O3/c26-25(27)32-22-11-4-3-9-20(22)24(31)28-18-14-12-17(13-15-18)23(30)29-21-10-5-7-16-6-1-2-8-19(16)21/h1-15,25H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKSAPXNRAUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
![4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6013320.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6013338.png)
![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)
![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-isoquinolinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6013375.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6013380.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6013413.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)